molecular formula C21H25FN2O2 B5065410 N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5065410
M. Wt: 356.4 g/mol
InChI Key: VCAIVMGISUQQJM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide (EFDP) is a chemical compound used in scientific research for its potential therapeutic effects. The synthesis method of EFDP, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide's mechanism of action involves its interaction with dopamine and serotonin receptors in the brain. As a dopamine D1 receptor antagonist, N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide blocks the binding of dopamine to these receptors, which may contribute to its antidepressant effects. As a partial agonist of the serotonin 5-HT1A receptor, N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide activates these receptors to a lesser extent than serotonin itself, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to increase extracellular levels of serotonin and dopamine in the prefrontal cortex and striatum of rats. This suggests that N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide may modulate the activity of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further research into its potential therapeutic effects. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a treatment for various medical conditions.

Future Directions

Future research on N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide could focus on its potential as a treatment for specific medical conditions, such as depression, anxiety, and addiction. Studies could also investigate the optimal dosage and administration of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide, as well as its potential interactions with other medications. Additionally, the development of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide analogs with improved efficacy and safety profiles could be explored.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-fluorobenzylamine with 2-ethoxybenzoyl chloride to form N-(2-ethoxyphenyl)-2-(2-fluorobenzyl)acetamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential as a treatment for various medical conditions, including depression, anxiety, and addiction. Studies have shown that N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide acts as a selective dopamine D1 receptor antagonist and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its potential therapeutic effects.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-2-26-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIVMGISUQQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)piperidine-4-carboxamide

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